N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is a complex organic compound with a unique structure that includes a thiazole ring, a bromophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenylboronic acid and a suitable palladium catalyst.
Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate thiazole compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, such as the Sandmeyer reaction, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Copper(I) salts for Sandmeyer reactions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as benzothiazole.
Bromophenyl Compounds: Compounds containing bromophenyl groups, like bromobenzene.
Benzenesulfonamide Derivatives: Compounds with benzenesulfonamide moieties, such as sulfanilamide.
Uniqueness
N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19BrN2O3S2 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(NZ)-N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C19H19BrN2O3S2/c1-25-13-5-12-22-18(15-8-10-16(20)11-9-15)14-26-19(22)21-27(23,24)17-6-3-2-4-7-17/h2-4,6-11,14H,5,12-13H2,1H3/b21-19- |
InChI Key |
MNFCBXUHURINHU-VZCXRCSSSA-N |
Isomeric SMILES |
COCCCN\1C(=CS/C1=N\S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
COCCCN1C(=CSC1=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.